N-2-adamantyl-5-bromo-2-methoxybenzamide
Description
N-2-Adamantyl-5-bromo-2-methoxybenzamide is a benzamide derivative characterized by a brominated aromatic ring, a methoxy substituent, and a bulky adamantyl group attached to the amide nitrogen. The adamantyl moiety, a bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, which may enhance membrane permeability and influence target binding selectivity. Its molecular formula is inferred as C₁₈H₂₁BrNO₂, with a molecular weight of approximately 373.28 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
N-(2-adamantyl)-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPZKWNDUDOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and inferred properties of N-2-adamantyl-5-bromo-2-methoxybenzamide and related compounds from the evidence:
Structural and Functional Insights:
- Adamantyl vs. Isobutyl/Isoindolone (): The adamantyl group’s rigidity and bulk may reduce off-target interactions compared to the flexible isobutyl chain in the isoindolone analog. However, the isoindolone’s carbonyl groups could improve solubility via hydrogen bonding .
- Benzoxazole vs. Adamantyl (): The benzoxazole ring in the analog may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) through π-π stacking, whereas the adamantyl group’s hydrophobicity might favor lipid bilayer penetration .
- Fluorine vs.
Pharmacokinetic Considerations:
- In contrast, the fluorinated analog () with a logP ~3.2 may exhibit better solubility but reduced tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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